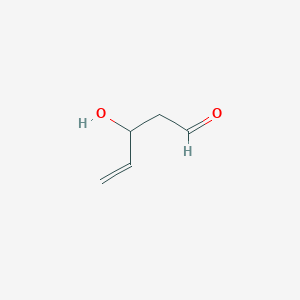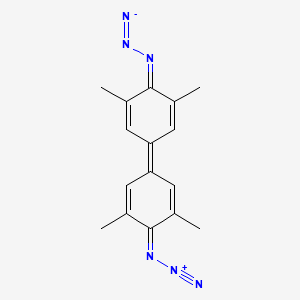
4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl: is an organic compound characterized by the presence of azido groups attached to a biphenyl structure with four methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-4,4’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Azidation: The amino groups are then converted to azido groups using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: The azido groups can be reduced back to amino groups under suitable conditions.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry:
Photochemistry: The azido groups can be used to generate nitrenes upon photolysis, which can then participate in various photochemical reactions.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers.
作用机制
The primary mechanism of action for 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves the generation of nitrenes upon exposure to UV light. These nitrenes are highly reactive intermediates that can insert into C-H bonds, form new C-N bonds, or participate in cycloaddition reactions. This reactivity makes the compound useful in various synthetic applications.
相似化合物的比较
3,3’,5,5’-Tetramethylbenzidine: This compound is similar in structure but contains amino groups instead of azido groups.
4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl: This is the reduced form of the target compound, with amino groups instead of azido groups.
Uniqueness: The presence of azido groups in 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl makes it unique due to its potential for generating nitrenes and participating in click chemistry, which is not possible with the amino derivatives.
属性
CAS 编号 |
142827-59-6 |
|---|---|
分子式 |
C16H16N6 |
分子量 |
292.34 g/mol |
IUPAC 名称 |
[[4-(4-diazonioimino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C16H16N6/c1-9-5-13(6-10(2)15(9)19-21-17)14-7-11(3)16(20-22-18)12(4)8-14/h5-8H,1-4H3 |
InChI 键 |
CEANKUDGXWYKGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C(=N[N+]#N)C(=C2)C)C)C=C(C1=NN=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


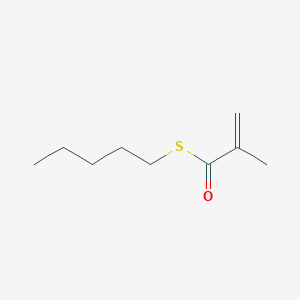
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
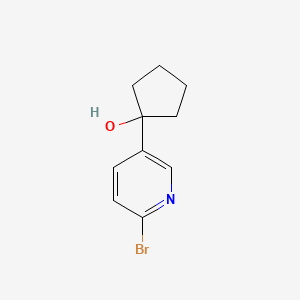
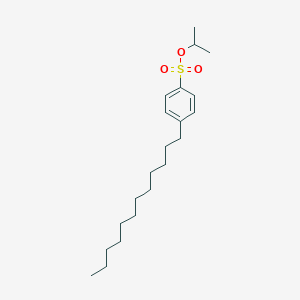
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
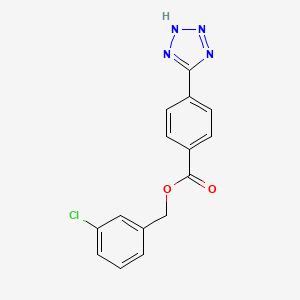
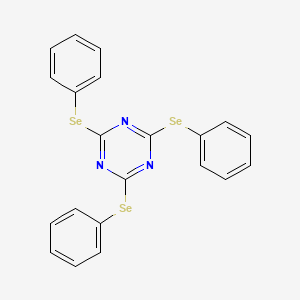
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
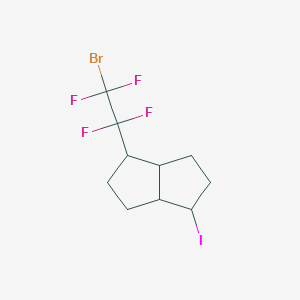
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
